5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

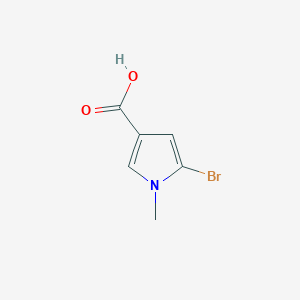

The molecular framework of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring substituted at positions 1, 3, and 5 by a methyl group, a carboxylic acid moiety, and a bromine atom, respectively. The SMILES notation (CN1C=C(C=C1Br)C(=O)O) confirms the connectivity, while the InChIKey (AKKMKWRLBFUUMQ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration.

Although crystallographic data for this specific compound are unavailable, related pyrrole-carboxylic acid derivatives exhibit planar or near-planar geometries. For instance, 1H-pyrrole-2-carboxylic acid displays a dihedral angle of 11.7° between the pyrrole ring and carboxyl group, stabilized by intramolecular hydrogen bonding. By analogy, the methyl and bromine substituents in this compound likely induce minor deviations from planarity, altering packing efficiencies in the solid state.

Predicted collision cross-section (CCS) values for molecular adducts further inform structural dynamics. The [M+H]+ ion (m/z 203.96547) has a CCS of 133.4 Ų, suggesting a compact conformation, while larger adducts like [M+Na]+ (146.5 Ų) and [M+CH₃COO]− (179.4 Ų) exhibit increased spatial demands due to ionic interactions.

Table 1: Predicted Collision Cross Sections for Key Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 203.96547 | 133.4 |

| [M+Na]+ | 225.94741 | 146.5 |

| [M-H]− | 201.95091 | 138.0 |

| [M+CH₃COO]− | 261.97204 | 179.4 |

Properties

IUPAC Name |

5-bromo-1-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKMKWRLBFUUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515982-14-5 | |

| Record name | 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The reaction proceeds as follows:

- Dissolve 1-methyl-1H-pyrrole-3-carboxylic acid in dichloromethane.

- Add N-bromosuccinimide to the solution.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include 5-azido-1-methyl-1H-pyrrole-3-carboxylic acid, 5-thio-1-methyl-1H-pyrrole-3-carboxylic acid, and 5-alkoxy-1-methyl-1H-pyrrole-3-carboxylic acid.

Oxidation Reactions: Products include pyrrole-2,3-diones.

Reduction Reactions: Products include 5-bromo-1-methyl-1H-pyrrole-3-methanol and 5-bromo-1-methyl-1H-pyrrole-3-aldehyde.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antitumor Activity

Research has indicated that derivatives of pyrrole compounds, including 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid, exhibit significant antitumor activities. A study published in Nature demonstrated that pyrrole derivatives could inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression and metastasis . The structural modifications of such compounds often enhance their biological activity, making them potential candidates for cancer therapies.

2. Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing various bioactive molecules. Its ability to undergo reactions such as Suzuki coupling allows for the development of novel pyrrole-based compounds with enhanced pharmacological properties . This synthetic versatility is vital in drug discovery, where new therapeutic agents are continually sought.

Synthetic Methodologies

1. Suzuki Coupling Reactions

this compound can participate in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction involves coupling boronic acids with halogenated compounds under palladium catalysis . The resulting products can lead to complex molecular architectures that are essential in pharmaceutical development.

2. Tautomerism Studies

The compound's tautomeric forms have been studied using NMR spectroscopy, providing insights into its stability and reactivity. Understanding tautomerism is crucial for predicting the behavior of pyrrole derivatives in biological systems . Such studies contribute to the rational design of new compounds with desired properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and carboxylic acid group can interact with specific molecular targets, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the target molecule and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- SMILES: OC(=O)c1c[nH]c2ncc(Br)cc12 . Key Differences: Incorporates a fused pyridine ring (pyrrolopyridine system), increasing aromaticity and planarity compared to the monocyclic pyrrole. Carboxylic acid at position 2 (vs. Bromine at position 5 on the pyrrole ring, similar to the target compound. Applications: Used in kinase inhibitor research due to its heteroaromatic scaffold .

5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid

- Molecular Formula: C₁₉H₁₅BrClNO₂

- Molecular Weight : 404.69 g/mol

- CAS: 881041-60-7 . Key Differences: Bulky substituents: A 4-bromophenyl group at position 5 and a 3-chloro-2-methylphenyl group at position 1. Carboxylic acid at position 3, mirroring the target compound, but with enhanced lipophilicity due to aromatic substituents.

1H-Pyrrole-2-carboxylic Acid Derivatives

- Example : Methyl 2-(4,5-dibromo-1H-pyrrole-2-carboxamido)propionate

- Molecular Weight : 306.49 g/mol (CAS EN 300-1697190) .

Key Differences :

Molecular Weight and Purity

- The target compound (C₆H₆BrNO₂) has a molecular weight of 202.96 g/mol , while Enamine Ltd. lists a conflicting value of 208.22 g/mol, possibly due to a cataloging error .

- Similar compounds like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (C₈H₅BrN₂O₂, 241.04 g/mol) show higher molecular weights due to extended aromatic systems .

Biological Activity

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, mechanisms of action, and research applications.

This compound interacts with various biological targets, influencing enzyme activities and cellular processes. Key biochemical properties include:

- Enzyme Interaction : The compound has been shown to bind to specific enzymes, such as kinases and polymerases, modulating their catalytic functions. For instance, it can inhibit certain kinases by occupying their ATP-binding sites, preventing the phosphorylation of target proteins.

- Metabolic Pathways : It is involved in several metabolic pathways and may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence its biological activity.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Gene Expression : this compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.

- Cell Signaling : It influences cell signaling pathways that are crucial for maintaining cellular homeostasis and responding to environmental stimuli.

The biological activity of this compound is mediated through various mechanisms:

- Binding Affinity : The presence of the bromine atom and carboxylic acid group enhances its binding affinity to biological targets, which is critical for its efficacy in inhibiting or activating specific pathways.

- Inhibition of Kinases : By inhibiting kinases such as PI3K (phosphatidylinositol 3-kinase), the compound can affect cell growth and metabolism, making it a candidate for antitumor applications .

Research Applications

This compound has several applications in scientific research:

Case Studies and Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects on tumor cell lines, suggesting its utility in cancer therapy .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activity, attributed to its heterocyclic structure. Studies report MIC values indicating effective inhibition against various pathogens .

- Neuroprotective Effects : In models of cerebral ischemia, derivatives have demonstrated neuroprotective effects by reducing neuronal damage and infarct size .

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via multi-step routes involving bromination and functional group transformations. For example, a pyrrole derivative can be brominated using reagents like sulfuryl chloride, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety. Key intermediates (e.g., 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid) are generated using Vilsmeier-Haack formylation, and final purification often involves recrystallization with ethanol/water . Monitoring via TLC (e.g., CH₃Cl:EtOH 10:1) ensures reaction completion .

Q. What spectroscopic and analytical techniques are used for characterization?

- 1H NMR : Peaks for methyl groups (δ ~2.56 ppm) and aromatic protons (δ ~7.57 ppm) confirm substitution patterns .

- LCMS/ESIMS : Molecular ion peaks (e.g., m/z 311.1) validate molecular weight, while HPLC (>95% purity) ensures compound integrity .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Temperature control : Slow addition of brominating agents (e.g., sulfuryl chloride) at 0–5°C reduces side reactions like over-halogenation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

- Workup strategies : Acid-base extraction removes unreacted starting materials, while recrystallization eliminates impurities .

Q. How do researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Cross-validation : Comparing data with structurally analogous compounds (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) to identify consistent peaks .

- Iterative analysis : Repeating synthesis and characterization under controlled conditions to isolate variables .

Q. What challenges arise in determining the compound’s crystal structure?

- Polymorphism : Multiple crystal forms may exist, requiring repeated crystallizations to isolate a single phase .

- Weak diffraction : Bulky substituents (e.g., bromine) reduce crystal quality; synchrotron radiation improves resolution .

Q. How is the compound evaluated for potential bioactivity?

- In vitro assays : Testing against bacterial/fungal strains (e.g., S. aureus, E. coli) via MIC (minimum inhibitory concentration) measurements .

- Molecular docking : Simulating interactions with target proteins (e.g., antioxidant enzymes) to predict binding affinity .

- SAR studies : Modifying the pyrrole core (e.g., substituting bromine with iodine) to enhance activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data?

- Dose-response curves : Ensure linearity in activity across concentrations to confirm reproducibility .

- Control experiments : Compare with known standards (e.g., ascorbic acid for antioxidant assays) to calibrate results .

- Statistical analysis : Apply ANOVA or t-tests to assess significance, particularly for marginal activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.